molecular formula C10H11BrO B6153509 2-bromo-4-methyl-6-(prop-2-en-1-yl)phenol CAS No. 2120-17-4

2-bromo-4-methyl-6-(prop-2-en-1-yl)phenol

Cat. No.: B6153509
CAS No.: 2120-17-4
M. Wt: 227.1
InChI Key:
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Description

2-Bromo-4-methyl-6-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C10H11BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and a prop-2-en-1-yl group at the sixth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-6-(prop-2-en-1-yl)phenol typically involves the bromination of 4-methyl-6-(prop-2-en-1-yl)phenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, reactant concentrations, and reaction time is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents (e.g., ethanol) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of 2-amino-4-methyl-6-(prop-2-en-1-yl)phenol or 2-thio-4-methyl-6-(prop-2-en-1-yl)phenol.

    Oxidation: Formation of 2-bromo-4-methyl-6-(prop-2-en-1-yl)quinone.

    Reduction: Formation of 4-methyl-6-(prop-2-en-1-yl)phenol.

Scientific Research Applications

2-Bromo-4-methyl-6-(prop-2-en-1-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-6-(prop-2-en-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenolic group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-6-(prop-2-en-1-yl)phenol is unique due to the combined presence of bromine, methyl, and prop-2-en-1-yl groups on the phenol ring. This unique structure imparts specific chemical properties, such as increased reactivity in substitution reactions and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2120-17-4

Molecular Formula

C10H11BrO

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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